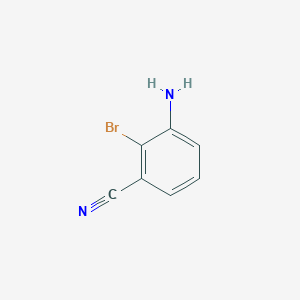

3-Amino-2-bromobenzonitrile

Description

Properties

IUPAC Name |

3-amino-2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGRGCJYIIGEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733848 | |

| Record name | 3-Amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166988-09-5 | |

| Record name | 3-Amino-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2-bromobenzonitrile

Introduction: The Strategic Importance of 3-Amino-2-bromobenzonitrile

This compound (CAS No. 1166988-09-5) is a highly functionalized aromatic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its unique substitution pattern—featuring an amine, a bromine atom, and a nitrile group in a strategic 1,2,3-arrangement—renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of the principal synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative assessment of the available methodologies. For researchers in drug discovery and materials science, mastery of these synthetic routes is key to unlocking novel heterocyclic systems, such as substituted indazoles and other scaffolds of significant biological interest.[2]

Pathway 1: Synthesis via Sandmeyer Reaction of a Diamine Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl primary amine into a diverse range of functional groups via a diazonium salt intermediate.[3] This pathway is particularly effective for introducing the bromine atom at the 2-position with high regioselectivity, starting from a readily available diamine precursor.

Causality and Mechanistic Insight

The logic of this pathway hinges on the controlled diazotization of one of the two amino groups of a precursor like 2,3-diaminobenzonitrile, followed by a copper(I) bromide-mediated substitution. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

-

Diazotization: The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). The resulting nitrosonium ion (NO⁺) is a potent electrophile that reacts with the more accessible or reactive amino group to form a diazonium salt. This step is conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium intermediate.

-

Radical-Nucleophilic Substitution: The core of the Sandmeyer reaction is the single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide species to form the final product and regenerate the Cu(I) catalyst.[3]

dot

Caption: Sandmeyer reaction pathway to this compound.

Experimental Protocol: Sandmeyer Bromination

-

Step 1: Diazotization

-

To a stirred suspension of 2,3-diaminobenzonitrile (1.0 eq) in 48% hydrobromic acid (3.0 eq) and water, cool the mixture to 0–5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Copper-Catalyzed Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq) and heat it to 60–70 °C.

-

Add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution portion-wise. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to drive the reaction to completion.

-

Cool the mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

| Parameter | Value / Condition | Causality / Insight |

| Starting Material | 2,3-Diaminobenzonitrile | Provides the necessary amine for diazotization at the 2-position. |

| Key Reagents | NaNO₂, HBr, CuBr | NaNO₂/HBr for diazotization; CuBr as the catalyst and bromide source. |

| Temperature | 0-5 °C (Diazotization) | Critical for the stability of the diazonium salt intermediate. |

| 60-80 °C (Bromination) | Provides thermal energy for N₂ extrusion and radical formation. | |

| Typical Yield | 65-80% | Generally a high-yielding and reliable transformation.[4][5] |

Pathway 2: Regioselective Electrophilic Bromination

A more direct approach involves the electrophilic aromatic bromination of 3-aminobenzonitrile. This pathway's success is entirely dependent on controlling the regioselectivity of the bromination.

Causality and Mechanistic Insight

The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.[6]

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

Nitrile Group (-CN): A strong deactivating group and a meta-director.

Both groups direct the incoming electrophile (Br⁺) to the C2, C4, and C6 positions. The bromine atom is introduced at the C2 position, which is ortho to the strongly activating amino group and meta to the deactivating nitrile group. This alignment of directing effects makes the C2 position highly susceptible to electrophilic attack. The choice of brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) and solvent can be optimized to maximize the yield of the desired C2-brominated isomer over other potential products.[7][8]

dot

Caption: Electrophilic bromination pathway to this compound.

Experimental Protocol: Electrophilic Bromination

-

Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Using NBS is often preferred over liquid bromine for easier handling and improved selectivity.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to isolate this compound.

| Parameter | Value / Condition | Causality / Insight |

| Starting Material | 3-Aminobenzonitrile | A direct and commercially available precursor. |

| Key Reagents | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine (Br⁺). |

| Temperature | 0 °C to Room Temp. | Lower temperatures help control selectivity and prevent over-bromination. |

| Solvent | Dichloromethane | An inert solvent that facilitates the reaction without interference. |

| Typical Yield | 70-85% | Can be high, but may require careful optimization to minimize isomers.[6] |

Pathway 3: Metal-Catalyzed Cyanation of a Dihaloaniline

This pathway represents a convergent approach, where the nitrile group is installed in the final step. This is typically achieved via a Rosenmund-von Braun reaction or a more modern palladium-catalyzed cyanation.[9][10] The starting material would be a precursor like 2,6-dibromoaniline.

Causality and Mechanistic Insight

-

Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with a stoichiometric or excess amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C) in a polar aprotic solvent like DMF or pyridine.[11][12] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[13] The high temperatures required can limit its applicability for substrates with sensitive functional groups.[14]

-

Palladium-Catalyzed Cyanation: A milder and more versatile alternative involves a palladium catalyst, a cyanide source, and a ligand.[10] Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety.[15][16] The catalytic cycle typically involves:

-

Oxidative addition of the aryl bromide to a Pd(0) complex.

-

Transmetalation with the cyanide source.

-

Reductive elimination to release the this compound product and regenerate the Pd(0) catalyst.

-

dot

Caption: Palladium-catalyzed cyanation pathway.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

To a reaction vessel, add 2,6-dibromoaniline (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium carbonate, 2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed solvent, such as dimethylacetamide (DMAC) or a dioxane/water mixture.

-

Heat the reaction mixture to 100–130 °C and stir for 12–24 hours, monitoring by LC-MS or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the target compound.

| Parameter | Value / Condition | Causality / Insight |

| Starting Material | 2,6-Dibromoaniline | Precursor with bromine atoms positioned for selective cyanation. |

| Key Reagents | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand | A non-toxic cyanide source and a robust catalytic system.[16] |

| Temperature | 100-130 °C | Milder than classical Rosenmund-von Braun conditions.[15] |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Typical Yield | 60-75% | Yields are generally good but sensitive to catalyst, ligand, and conditions. |

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through several distinct strategic approaches.

-

The Sandmeyer reaction offers excellent regiocontrol and is a reliable, classical method when the appropriate diamine precursor is available.

-

Electrophilic bromination is the most atom-economical and direct route, though it requires careful control of reaction conditions to ensure high regioselectivity.

-

Metal-catalyzed cyanation provides a modern, milder alternative to the harsh conditions of the traditional Rosenmund-von Braun reaction and is valuable when constructing the nitrile functionality late in a synthetic sequence.

The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, cost, and the tolerance of other functional groups within the molecule. As a key intermediate, the continued development of efficient and sustainable methods for the synthesis of this compound will remain a priority for the chemical science community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

SpectraBase. This compound Spectrum. John Wiley & Sons, Inc. [Link]

-

Chem-Station International Edition. Rosenmund-von Braun Reaction. [Link]

-

Merck Index Online. Rosenmund-von Braun Synthesis. [Link]

-

Wikipedia. Rosenmund–von Braun reaction. [Link]

-

Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

-

Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20566–20575. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 51(46), 11543-11546. [Link]

-

Kumar, S., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 56(82), 12434-12437. [Link]

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(43), 26656-26677. [Link]

-

Joy, M. N., & Sajith, A. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33887-33905. [Link]

-

PubChem. 2-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]

-

Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]

-

ResearchGate. Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. [Link]

-

Im, Y. J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8552–8563. [Link]

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

MDPI. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. [Link]

-

CyberLeninka. SELECTIVE BROMINATION OF 3-DIMETHYLAMINOPROPIONITRILE AND THE SYNTHESIS OF ITS REACTIVE DERIVATIVES. [Link]

-

Chegg. Electrophilic bromination of 3-phenylpropanenitrile. [Link]

Sources

- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Rosenmund-von Braun Synthesis [drugfuture.com]

- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-2-bromobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures. 3-Amino-2-bromobenzonitrile, a seemingly simple aromatic compound, is one such scaffold that offers a remarkable convergence of reactivity, enabling access to a diverse array of complex heterocyclic systems. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its versatile applications in the pursuit of new therapeutic agents. Our narrative is grounded in scientific integrity, aiming to bridge the gap between theoretical knowledge and practical, field-proven applications.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in any research and development setting. These parameters dictate everything from reaction conditions to purification strategies and formulation.

Key Properties Overview

The intrinsic properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| CAS Number | 1166988-09-5 | [1][2][3][4][5] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 94-98 °C | |

| Boiling Point (Predicted) | 321.3 ± 27.0 °C at 760 mmHg | |

| Density (Predicted) | 1.66 ± 0.1 g/cm³ | |

| pKa (Predicted) | -0.13 ± 0.10 | |

| Solubility | Soluble in methanol and other common organic solvents. |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved via the electrophilic bromination of 3-aminobenzonitrile. The protocol detailed below is a robust and reproducible method, designed to be a self-validating system for producing high-purity material.

Synthetic Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equivalent) in acetonitrile. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: To the cooled and stirring solution, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality behind this slow addition is to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches any remaining reactive species and facilitates the separation of the organic product from water-soluble components.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used). The choice of ethyl acetate is due to its good solvency for the product and its immiscibility with water.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This final step is crucial for obtaining the product in high purity, suitable for subsequent synthetic applications.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups: the amino, bromo, and nitrile moieties. This trifunctional nature allows for a programmed, stepwise elaboration of the molecule.

Functional Group Reactivity Pathways

Caption: Diverse reactivity pathways of this compound's functional groups.

Field-Proven Insights: Synthesis of 3-Aminoindazoles

A prime example of the utility of substituted 2-bromobenzonitriles in medicinal chemistry is in the synthesis of 3-aminoindazoles. The 3-aminoindazole scaffold is a privileged structure found in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[6] A general and efficient two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been developed, which involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[6][7] This method provides a more versatile alternative to the traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine with o-fluorobenzonitriles, which often suffers from harsh reaction conditions and limited substrate scope.[6]

The bromine atom in this compound is strategically positioned for such transformations, allowing for the construction of the indazole ring system. The amino group can then be further functionalized to explore structure-activity relationships in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

In case of Exposure:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its unique combination of reactive sites provides a versatile platform for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The ability to selectively address the amino, bromo, and nitrile groups allows for a high degree of synthetic control, making it an invaluable tool for medicinal chemists and drug discovery professionals. As the demand for novel therapeutic agents continues to grow, the importance of such well-characterized and versatile building blocks will only increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

1PlusChem. This compound. [Link]

-

Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

-

SynArchive. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]

- Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.

-

PubChemLite. 2-amino-3-bromobenzonitrile (C7H5BrN2). [Link]

-

PubChem. 2-Amino-3-bromobenzonitrile. [Link]

-

MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

Sources

- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1pchem.com [1pchem.com]

- 3. CAS 1166988-09-5 | 3637-9-0C | MDL MFCD13185832 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. parchem.com [parchem.com]

- 5. CAS No. 1166988-09-5 Specifications | Ambeed [ambeed.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Bromobenzonitrile - Safety Data Sheet [chemicalbook.com]

The Synthetic Cornerstone: A Technical Guide to 3-Amino-2-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Amino-2-bromobenzonitrile, bearing the CAS number 1166988-09-5, is a strategically substituted aromatic compound that has emerged as a valuable intermediate in synthetic and medicinal chemistry.[1] Its unique arrangement of an amine, a bromine atom, and a nitrile group on a benzene ring offers a trifecta of reactive sites, enabling complex molecular architectures to be constructed with high degrees of precision. The ortho-relationship of the bromo and amino groups, combined with the activating nature of the cyano group, makes this molecule a particularly potent precursor for the synthesis of heterocyclic scaffolds, which are ubiquitous in modern drug discovery. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important chemical entity, with a focus on providing practical insights for laboratory and development settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

Identifier and Property Summary

| Property | Value | Source(s) |

| CAS Number | 1166988-09-5 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 195.96361 Da | [1] |

| XlogP (Computed) | 1.7 | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

| Physical Form | Solid (predicted) |

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show three distinct signals in the aromatic region.

-

δ ~7.5-7.7 ppm (m, 1H): Aromatic proton ortho to the nitrile group.

-

δ ~7.2-7.4 ppm (m, 1H): Aromatic proton para to the amino group.

-

δ ~6.9-7.1 ppm (m, 1H): Aromatic proton ortho to the amino group.

-

δ ~5.5-6.0 ppm (br s, 2H): Protons of the amino group. The broadness and chemical shift of this peak are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The carbon NMR spectrum will display seven signals.

-

δ ~148-152 ppm: C-NH₂

-

δ ~130-135 ppm: Aromatic CH

-

δ ~120-128 ppm: Aromatic CH

-

δ ~118-122 ppm: Aromatic CH

-

δ ~115-119 ppm: -C≡N

-

δ ~110-115 ppm: C-CN

-

δ ~100-105 ppm: C-Br

Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

m/z ~196 and ~198: Molecular ion peaks corresponding to [C₇H₅⁷⁹BrN₂]⁺ and [C₇H₅⁸¹BrN₂]⁺.

-

Key Fragmentation Ions: Loss of Br (m/z ~117) and HCN (m/z ~169/171).

Synthesis and Purification

While multiple synthetic routes to aminobenzonitriles exist, a common and effective strategy for preparing this compound involves the reduction of the corresponding nitro precursor, 2-bromo-3-nitrobenzonitrile. This method is reliable and generally proceeds with high yield.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2-Bromo-3-nitrobenzonitrile

This protocol is a representative procedure based on standard chemical transformations for the reduction of an aromatic nitro group in the presence of sensitive functionalities.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-nitrobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material).

-

Addition of Reducing Agent: To this stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Slowly basify the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is greater than 8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) to afford pure this compound.

-

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the amino group can act as a nucleophile or be transformed into a diazonium salt, and the nitrile group can undergo hydrolysis or reduction.

Core Application: Synthesis of 3-Aminoindazoles

A primary and well-documented application of this compound is in the synthesis of the 3-aminoindazole scaffold. This heterocyclic core is a key pharmacophore found in numerous kinase inhibitors and other biologically active molecules. The synthesis is a robust two-step process involving a palladium-catalyzed C-N bond formation followed by an acid-mediated cyclization.

Sources

An In-depth Technical Guide to 3-Amino-2-bromobenzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of modern medicinal chemistry, the benzonitrile scaffold represents a privileged structural motif. Its unique electronic properties and versatile reactivity make it a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. Among the vast family of substituted benzonitriles, 3-Amino-2-bromobenzonitrile emerges as a particularly valuable building block. Its strategic placement of an amino group, a bromine atom, and a nitrile moiety on the benzene ring offers a rich platform for molecular elaboration, enabling the construction of complex architectures for targeted therapeutic intervention. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the chemical formula C₇H₅BrN₂.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 3, a bromine atom at position 2, and a nitrile group at position 1. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

The IUPAC name for this compound is this compound, and its CAS number is 1166988-09-5.[2] The presence of the electron-withdrawing nitrile group and the bromine atom, along with the electron-donating amino group, creates a unique electronic environment within the aromatic ring, influencing its reactivity in various chemical transformations.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | PubChem[2] |

| Molecular Weight | 197.03 g/mol | PubChem[2] |

| CAS Number | 1166988-09-5 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=CC(=C(C(=C1)N)Br)C#N | PubChem[2] |

| Appearance | Solid (predicted) | - |

| Solubility | Likely soluble in organic solvents | - |

Structural Visualization

The three-dimensional arrangement of atoms in this compound is crucial for understanding its interaction with other molecules and its role as a synthetic precursor.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Reactivity

The synthesis of this compound is a critical step in its utilization as a building block. While various methods for the synthesis of substituted aminobenzonitriles exist, a common and effective strategy involves the reduction of the corresponding nitro compound, 2-bromo-3-nitrobenzonitrile.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol outlines a representative procedure for the synthesis of this compound from 2-bromo-3-nitrobenzonitrile. The choice of reducing agent is crucial for achieving high yield and purity, with common reagents including tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-3-nitrobenzonitrile in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To the solution, add the reducing agent. For instance, if using iron powder and ammonium chloride, add iron powder followed by a solution of ammonium chloride in water.

-

Heating: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the solid catalyst.

-

Extraction: Evaporate the solvent under reduced pressure. Extract the residue with an appropriate organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol or ethanol/water mixtures are often chosen for their ability to dissolve both the starting material and the reagents, as well as for their suitable boiling points for reflux conditions.

-

Choice of Reducing Agent: Iron in the presence of an electrolyte like ammonium chloride is a cost-effective and efficient method for the reduction of aromatic nitro groups. The reaction is heterogeneous, and the filtration step is necessary to remove the iron and its oxides. Tin(II) chloride in hydrochloric acid is another effective but potentially more expensive option.

-

Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting material or byproducts, ensuring high purity of the final compound.

Section 3: Spectroscopic Characterization

The unambiguous identification and characterization of this compound are essential for its use in further synthetic applications. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region will display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene ring. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

N-H stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C≡N stretching: The nitrile group will show a sharp absorption band around 2220-2260 cm⁻¹.

-

C=C stretching: The aromatic ring will have characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A stretching vibration for the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.[3] Fragmentation patterns can provide further structural information.

Section 4: Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly versatile intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. Its primary application lies in the construction of fused ring systems that are central to the design of targeted therapies, particularly kinase inhibitors.

Precursor to Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. This compound serves as a key starting material for the synthesis of several classes of kinase inhibitors, including those based on pyridopyrimidine and indazole scaffolds.

Workflow: Synthesis of a Pyridopyrimidine Kinase Inhibitor Core

The following workflow illustrates a potential synthetic route from this compound to a pyridopyrimidine core, a common scaffold in kinase inhibitors.

Caption: A generalized workflow for the synthesis of a pyridopyrimidine-based kinase inhibitor scaffold starting from this compound.

The amino and nitrile groups of this compound can participate in cyclization reactions to form the pyrimidine ring, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. This allows for the introduction of various substituents to modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Role in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAKs) are a family of tyrosine kinases that are crucial for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms. Several approved and investigational JAK inhibitors feature scaffolds that can be synthesized from aminobenzonitrile precursors. The strategic placement of functional groups in this compound makes it a valuable starting material for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of JAKs.[4][5][6][7][8]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Information:

-

Toxicity: Harmful if swallowed and may cause an allergic skin reaction.[2]

-

Handling: Should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds that are central to the development of novel therapeutics. The ability to serve as a precursor to potent kinase inhibitors, including those targeting the JAK family, highlights its significance in modern drug discovery. A thorough understanding of its molecular structure, synthesis, and reactivity is paramount for researchers and scientists seeking to leverage its potential in the design and development of next-generation medicines.

References

- Deshmukh, M. B., Shelar, M. A., Mittelbach, M., & Junek, H. (1998). Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 37(5), 491–493.

- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Pae, A. N. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11933–11946.

- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.

- Govindasamy, K., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200045.

- Hassan, A. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(2), 243.

- Huy, P. T., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega, 7(30), 26369–26379.

- Ibrahim, M. A. A., & Abdel-Gawad, H. (2009).

- Kaiser, F., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(21), 7572.

- KR20250003838A. (2025). JAK inhibitor analogues, preparations, and uses thereof.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60155424, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]

- Wnuk, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- WO1996011906A1. (1996). Process for the preparation of substituted 3-aminobenzonitriles.

- MXPA97002787A. (1997). Process for the preparation of 3-aminobenzonitrile replace.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Mignani, S., et al. (2020).

Sources

- 1. 3-Bromobenzonitrile(6952-59-6) 13C NMR [m.chemicalbook.com]

- 2. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KR20250003838A - JAK inhibitor analogues, preparations, and uses thereof - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 3-Amino-2-bromobenzonitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in the creation of complex, biologically active molecules.

Core Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

Nomenclature and Structural Identifiers

The compound is unambiguously identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its structure consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a nitrile group (-C≡N) at positions 3, 2, and 1, respectively.

For computational and database-driven research, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 1166988-09-5 | PubChem[1] |

| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |

| Molecular Weight | 197.03 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1)N)Br)C#N | PubChem[1] |

| InChIKey | LZGRGCJYIIGEQV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Data

The physical properties of a compound dictate its handling, purification, and reaction conditions.

| Property | Value / Description | Source |

| Physical State | Solid, powder (Predicted/Typical) | [2][3] |

| XlogP | 1.7 | PubChem[1] |

| Monoisotopic Mass | 195.96361 Da | PubChem[1][4] |

| IR Spectroscopy | Characteristic peaks expected for N-H (amine), C≡N (nitrile), C-Br, and aromatic C-H stretches. Vapor phase IR data is available. | SpectraBase[5] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. Data is often available from commercial suppliers. | [6] |

Synthesis Strategies: A Rationale-Driven Approach

While numerous synthetic routes to substituted benzonitriles exist, the synthesis of this compound typically relies on established, robust transformations. The choice of pathway is often dictated by the availability and cost of starting materials. Below are two plausible and scientifically sound approaches.

Pathway A: Reduction of a Nitro Precursor

This is a highly reliable method, leveraging the common strategy of introducing an amino group via the reduction of a nitro group. The causality is clear: nitration reactions are often easier to control regioselectively than amination, and the subsequent reduction is typically high-yielding.

Caption: Synthetic Pathway A via Nitro Group Reduction.

Experimental Protocol (Adapted from Analogous Reductions): This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[7][8]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting material, 2-bromo-3-nitrobenzonitrile (1.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as ethanol/water or glacial acetic acid.[7][8]

-

Reagent Addition: Add the reducing agent. Common choices include:

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. If using iron, filter the mixture through celite to remove the iron salts. If using tin, carefully neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is >7.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway B: Electrophilic Bromination of an Amine Precursor

This pathway involves the direct bromination of 3-aminobenzonitrile. The challenge here is regioselectivity. The amino group is a strong ortho-, para-director. Since the desired product has bromine ortho to the amino group, this is a feasible, direct approach, though it may yield isomeric byproducts.

Experimental Protocol (General Principle):

-

Setup: Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1.0 eq) in the same solvent. The slow addition at low temperature is critical to control the reaction and minimize over-bromination.

-

Reaction & Workup: Allow the reaction to stir until completion (monitored by TLC). Quench any remaining bromine with a reducing agent like sodium thiosulfate solution. Neutralize the mixture and extract the product as described in Pathway A.

-

Purification: Isomeric products are likely, making purification by column chromatography essential.

Reactivity and Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential, controlled modifications. This makes it a powerful scaffold in medicinal chemistry.[9][10][11]

Caption: Orthogonal Reactivity of this compound.

The Bromo Group: A Handle for Cross-Coupling

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10] This allows for the precise installation of new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug synthesis.

-

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to form complex aniline derivatives.[10]

The Amino and Bromo Groups: Gateway to Heterocycles

The true power of this molecule is realized when the amino and bromo groups react in concert. A prime example is the synthesis of the 3-aminoindazole scaffold, which is found in a vast number of kinase inhibitors and other biologically active compounds.[9]

A general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles.[9] This involves a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection/cyclization sequence.[9] This modern approach offers a more efficient alternative to older methods like the SNAr reaction of hydrazine with o-fluorobenzonitriles, which often suffer from low yields and harsh conditions.[9] The 3-aminoindazole core is a known mimic of the adenine nucleus of ATP, making it ideal for designing ATP-competitive receptor tyrosine kinase inhibitors with antitumor activity.[9]

The Nitrile Group: A Versatile Functional Handle

The nitrile group is far from inert and offers additional synthetic pathways:[10][12]

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-amino-2-bromobenzoic acid).

-

Reduction: It can be reduced to a primary amine (3-amino-2-bromobenzylamine), introducing a flexible linker.

-

Cycloadditions: It can participate in cycloaddition reactions to form other heterocyclic rings.

Safety, Handling, and Storage

As a halogenated aromatic nitrile, this compound requires careful handling. The following guidelines are based on GHS classifications for the compound and its close isomers.[1][13][14]

Hazard Identification

| Hazard Class | GHS Statement | Source |

| Acute Oral Toxicity | H302: Harmful if swallowed. | PubChem[1] |

| Skin Sensitization | H317: May cause an allergic skin reaction. | PubChem[1] |

| Skin/Eye Irritation | Causes skin and serious eye irritation (based on isomers). | [13][14] |

| Respiratory Irritation | May cause respiratory irritation (based on isomers). | [15] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[2][13] Ensure that an eyewash station and safety shower are readily accessible.[2][13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Lab Coat: A standard lab coat is required.

-

-

Safe Practices: Avoid creating dust.[2] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]

Conclusion

This compound is a strategically important intermediate for the synthesis of complex organic molecules, particularly heterocyclic scaffolds relevant to the pharmaceutical industry. Its value is derived from the distinct and addressable reactivity of its three functional groups. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this versatile building block in drug discovery and development programs.

References

-

PubChem Compound Summary for CID 60155424, this compound. National Center for Biotechnology Information. [Link]

-

Humphrey, G. R., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Letters, 12(8), 1724-1727. American Chemical Society. [Link]

-

This compound Spectrum. SpectraBase. (2024). John Wiley & Sons, Inc. [Link]

-

PubChem Compound Summary for CID 4564338, 2-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. [Link]

-

This compound (C7H5BrN2). PubChemLite. [Link]

-

This compound. AbacipharmTech. [Link]

- US Patent US3742014A - Preparation of benzonitriles.

-

Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

- 1. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-溴苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. 1166988-09-5|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Amino-5-bromo-2-methylbenzonitrile (1000342-36-8) for sale [vulcanchem.com]

- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Bromo-2,4-dichlorobenzonitrile | Benchchem [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 4564338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A-Scientist's-Guide-to-3-Amino-2-bromobenzonitrile-Solubility-Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-2-bromobenzonitrile is a key building block in medicinal chemistry and materials science. However, a significant knowledge gap exists regarding its solubility in common organic solvents, hindering process development, formulation, and reaction optimization. This guide provides a comprehensive framework for addressing this challenge. It moves beyond a simple data repository to offer a predictive analysis of solubility based on molecular structure, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This document serves as a practical tool for researchers, enabling them to generate reliable solubility data, make informed solvent selections, and accelerate their research and development workflows.

Introduction: The Challenge of Undocumented Solubility

This guide addresses this critical gap by providing a dual approach:

-

Theoretical Prediction: A qualitative assessment of expected solubility based on the physicochemical properties of the solute and solvent.

-

Experimental Determination: A robust, step-by-step protocol for generating precise, quantitative solubility data in the laboratory.

Theoretical Solubility Profile: A Predictive Analysis

Understanding the molecular structure of this compound allows for an educated prediction of its solubility behavior based on the "like dissolves like" principle.[4]

-

Polar Moieties: The molecule possesses a highly polar nitrile group (-C≡N) and an amino group (-NH₂), which can participate in hydrogen bonding as a donor.[4] These features suggest an affinity for polar solvents.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic character.

-

Halogen Substituent: The bromo group (-Br) increases the molecular weight and introduces some polarizability.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate Solubility Expected in: Polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the overall polarity is less than that of DMSO or DMF.[4] Acetone, a moderately polar solvent, may also show moderate solvating power.[1]

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether, which cannot effectively interact with the polar amino and nitrile groups.

Experimental Protocol: The Isothermal Shake-Flask Method

The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[5] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC-grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Safety Precautions

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The compound is harmful if swallowed and may cause an allergic skin reaction.[6]

-

Work in a well-ventilated fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.[7][8][9]

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The goal is to have undissolved solid remaining at equilibrium. A starting amount of ~20-50 mg per 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.[10] This step is crucial to prevent artificially high results.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method to determine the concentration of the dissolved compound.

Analytical Method: HPLC-UV Quantification

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point.

-

Detection: UV detector set to a wavelength of maximum absorbance for this compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Plot a calibration curve of peak area versus concentration to establish linearity.

Data Presentation and Interpretation

The experimentally determined solubility should be recorded in a clear, tabular format. This allows for easy comparison between different solvents and is essential for process development decisions.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value |

| Toluene | Aromatic | 25 | Experimental Value | Calculated Value |

| n-Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent is a logical progression from understanding the application's needs to verifying performance with experimental data. The following workflow illustrates this process.

Caption: Workflow for rational solvent selection.

Conclusion

While published solubility data for this compound is scarce, a combination of theoretical prediction and systematic experimental measurement provides a robust path forward for researchers. By analyzing the compound's structure, one can make informed initial solvent choices. However, for critical applications in drug development and process chemistry, there is no substitute for accurate, experimentally derived data. The shake-flask protocol detailed in this guide offers a reliable and universally accepted method for generating this crucial information, empowering scientists to optimize their processes, ensure reproducibility, and accelerate innovation.

References

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014). ResearchGate. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

De Meulenaer, E., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. Available at: [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. rheolution.com [rheolution.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 6. This compound | C7H5BrN2 | CID 60155424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Elucidation of 3-Amino-2-bromobenzonitrile: An In-depth Technical Guide to FTIR Analysis

This guide provides a comprehensive technical overview of the Fourier-transform infrared (FTIR) spectroscopic analysis of 3-Amino-2-bromobenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, fostering a deeper understanding of its molecular vibrational characteristics.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₇H₅BrN₂) is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique arrangement of an amino group, a bromine atom, and a nitrile group on a benzene ring gives rise to a distinct chemical reactivity and potential for forming complex molecular architectures. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Among various analytical techniques, FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular structure. This guide will walk through the essential aspects of obtaining and interpreting the FTIR spectrum of this compound.

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups and overall structure.

For this compound, the key vibrational modes of interest include:

-

N-H stretching of the primary amine group.

-

C≡N stretching of the nitrile group.

-

C-Br stretching of the bromo-substituent.

-

C-N stretching of the amino group.

-

C=C stretching within the aromatic ring.

-

C-H stretching and bending of the aromatic ring.

The position, intensity, and shape of the corresponding absorption bands in the FTIR spectrum provide a detailed fingerprint of the molecule.

Experimental Protocol: Acquiring the FTIR Spectrum

The quality of an FTIR spectrum is intrinsically linked to the sample preparation and instrument parameters. As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Safety Precautions

Before handling the compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

KBr Pellet Method: A Self-Validating Protocol

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.

Step-by-Step Methodology:

-

Drying: Gently dry finely ground, spectroscopy-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Pelletizing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal light scattering.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected under the same conditions to correct for atmospheric and matrix absorptions.

Causality Behind Choices: The use of KBr is due to its transparency in the mid-IR region. The grinding and pressing steps are critical to reduce scattering of the IR beam and ensure a homogenous sample, leading to a high-quality spectrum with sharp, well-defined peaks.

Attenuated Total Reflectance (ATR) Method: A Rapid Alternative

ATR-FTIR is a modern technique that allows for the direct analysis of solid samples with minimal preparation.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm of the ATR accessory to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the FTIR spectrum using the same instrument parameters as for the KBr method.

Causality Behind Choices: The ATR technique relies on the principle of total internal reflection, where an evanescent wave penetrates a short distance into the sample. Good contact between the sample and the crystal is essential for a strong signal. This method is often preferred for its speed and simplicity.

Spectral Interpretation and Data Analysis

The following table outlines the expected key vibrational frequencies and their assignments for this compound, based on the computed spectrum and knowledge of related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400-3200 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |

| ~1620 | Medium-Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-N Stretch | Aryl Amine |

| ~850-750 | Strong | C-H Bending (Out-of-plane) | Aromatic Ring |

| Below 700 | Medium | C-Br Stretch | Bromo-substituent |

In-depth Analysis:

-

Amino Group (N-H Vibrations): The primary amine will exhibit two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. In a solid-state spectrum, these bands are expected to be broadened due to hydrogen bonding. The N-H bending (scissoring) vibration should appear around 1620 cm⁻¹.

-

Nitrile Group (C≡N Stretch): A strong and sharp absorption band around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band can be influenced by the electronic effects of the other substituents on the aromatic ring.

-

Aromatic Ring: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually give rise to a set of bands in the 1600-1450 cm⁻¹ region. Strong absorptions in the 850-750 cm⁻¹ range are characteristic of out-of-plane C-H bending and are indicative of the substitution pattern on the benzene ring.

-

Bromo-substituent (C-Br Stretch): The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.